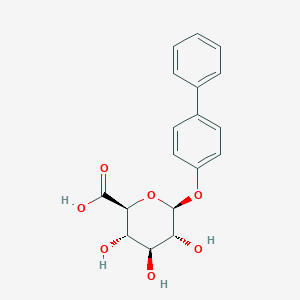

Glucopyranosiduronic acid, 4-biphenylyl, beta-D-

説明

Metabolic Pathways and Biotransformation Mechanisms

Glucuronidation as a Primary Phase II Detoxification Route

Glucuronidation represents one of the most significant phase II metabolic pathways for detoxification and elimination of both endogenous and exogenous compounds. This process involves the conjugation of substrates possessing nucleophilic functional groups (typically -OH, -COOH, -NH₂, or -SH) with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). In the specific case of 4-hydroxybiphenyl, the reaction creates a β-D-glucuronide through the formation of a glycosidic bond between the phenolic hydroxyl group and the glucuronic acid moiety.

The general reaction proceeds as follows:

UDP-glucuronate + acceptor → UDP + acceptor β-D-glucuronoside

In this mechanism, UDP-α-D-glucuronic acid (UDPGA) serves as the sugar donor, with the UGT enzyme facilitating the transfer of the glucuronic acid component to the acceptor molecule. The resulting 4-hydroxybiphenyl glucuronide exhibits substantially increased water solubility compared to the parent compound, facilitating its excretion via urine or bile.

Research has demonstrated that glucuronidation reactions involving 4-hydroxybiphenyl demonstrate remarkable stability compared to phase I reactions. Studies using fresh rat liver slices showed that while 4-hydroxybiphenyl glucuronidation remained stable for up to 24 hours before decreasing by approximately 50% at 48 hours, this stability significantly exceeded that observed for cytochrome P450-dependent monooxygenation reactions.

Table 1: Comparison of Phase I and Phase II Metabolism of 4-Hydroxybiphenyl

| Parameter | Phase I (CYP450) | Phase II (Glucuronidation) |

|---|---|---|

| Stability | Lower (significant decrease before 24h) | Higher (stable up to 24h) |

| Water Solubility of Product | Moderate increase | Substantial increase |

| Excretion Pathway | Primary: renal | Molecular weight dependent: renal (<60,000) or biliary (>60,000) |

| Primary Function | Introduction of functional groups | Conjugation for elimination |

The resulting glucuronide conjugate serves multiple physiological functions beyond mere elimination. The addition of the glucuronic acid moiety dramatically decreases biological activity of the parent compound, effectively neutralizing potential toxicity while simultaneously enhancing water solubility to facilitate elimination from the organism.

Kinetic Analysis of Hepatic Microsomal Conversion Processes

The enzymatic glucuronidation of 4-hydroxybiphenyl has been extensively studied using hepatic microsomal preparations across various species, providing valuable insights into the kinetic parameters that govern this biotransformation process. These studies have revealed significant aspects of the reaction mechanisms, substrate specificity, and enzyme-substrate interactions.

In human liver microsomes, investigations comparing the glucuronidation of 4-hydroxybiphenyl with other model substrates such as 4-methylumbelliferone (4MU) have yielded important kinetic data. While 4MU glucuronidation typically follows classical Michaelis-Menten kinetics with a single component, 4-hydroxybiphenyl glucuronidation demonstrates more complex kinetic patterns, often exhibiting biphasic behavior that suggests the involvement of multiple UGT isoforms.

Cross-inhibition studies have further elucidated the relationship between the glucuronidation pathways of various substrates. When evaluated as an inhibitor, 4-hydroxybiphenyl has demonstrated potent competitive inhibition against other substrates, with studies reporting a Ki value of approximately 55 μM when tested against certain dopamine receptor antagonists. This relatively low inhibition constant suggests high affinity for the UGT enzymes involved in the glucuronidation process.

The reaction kinetics of 4-hydroxybiphenyl glucuronidation are also influenced by various experimental conditions, including pretreatment with enzyme inducers. Research has shown that while pretreatment with compounds like beta-naphthoflavone does not significantly alter the initial rate of 4-hydroxybiphenyl glucuronidation, it can lead to a significant decrease in overall glucuronidation measured over longer incubation periods (60 minutes). This observation suggests potential time-dependent effects on enzyme activity or substrate availability.

Table 2: Kinetic Parameters of 4-Hydroxybiphenyl Glucuronidation Across Species

*Varies depending on the specific UGT isoform and experimental conditions

In rat liver microsomes, studies have demonstrated that the glucuronidation of 4-hydroxybiphenyl can be significantly affected by competition with other substrates. Experiments evaluating the impact of beta-naphthoflavone and its metabolites revealed interference with the glucuronidation pathway, suggesting shared metabolic routes and potential competition for the same enzymatic resources.

Interspecies Variability in Conjugation Efficiency Patterns

One of the most fascinating aspects of 4-hydroxybiphenyl glucuronidation is the marked interspecies variability observed in conjugation efficiency and metabolic patterns. These differences highlight the evolutionary divergence in detoxification mechanisms across mammalian species and have significant implications for xenobiotic metabolism research and toxicological assessments.

A particularly striking example of this interspecies variability was documented in a study examining 4-hydroxybiphenyl metabolism in liver microsomes from different species. Researchers discovered that dog liver microsomes uniquely produced a more polar metabolite than the standard monoglucuronide formed in other species. Detailed analysis through tandem mass spectrometry and two-dimensional nuclear magnetic resonance revealed this compound to be a novel diglucuronide of 4-hydroxybiphenyl containing a β-D-glucuronopyranosyl-(1→2)-β-D-glucuronopyranosyl moiety, where two glucuronic acid molecules are connected directly at the 1→2' position.

This formation of a serial diglucuronide appears to be exclusive to canine species, as liver microsomes from Sprague-Dawley rats, cynomolgus monkeys, and humans converted 4-hydroxybiphenyl only to the monoglucuronide. This observation suggests the presence of a dog-specific UDP-glucuronosyltransferase with broader substrate specificity capable of accepting the monoglucuronide as a substrate for further conjugation.

The rate and efficiency of 4-hydroxybiphenyl glucuronidation also vary significantly between species. Studies comparing glucuronidation activities across human, rat, guinea pig, and beagle dog liver microsomes have demonstrated considerable differences in enzyme kinetics and metabolic capacity. These variations may reflect differences in the expression levels, catalytic efficiency, and substrate specificity of the UGT isoforms present in each species.

Table 3: Interspecies Differences in 4-Hydroxybiphenyl Glucuronidation

| Species | Primary Metabolite(s) | Distinctive Features | Comparative Efficiency |

|---|---|---|---|

| Human | Monoglucuronide | Expression of multiple UGTs with variable activity | Intermediate to high |

| Rat | Monoglucuronide | Sensitive to enzyme inducers | High but variable |

| Dog | Monoglucuronide and diglucuronide | Unique formation of serial diglucuronide | Very high with complex metabolism |

| Monkey (cynomolgus) | Monoglucuronide | Similar profile to humans | Intermediate |

The variance in glucuronidation patterns across species extends beyond the formation of different metabolites. Studies examining the balance between glucuronidation and other conjugation pathways, particularly sulfation, have shown species-specific preferences. In rat hepatocytes, the pattern of conjugation varies depending on the source of 4-hydroxybiphenyl (whether generated directly from 4-methoxybiphenyl or from biphenyl), with significant differences in the ratio of sulfation to glucuronidation.

These interspecies differences highlight the importance of careful selection of animal models for toxicological and pharmacological studies, as metabolic data from one species may not accurately predict the biotransformation patterns in humans or other species.

Tissue-Specific Expression of Metabolic Competence

The distribution and expression pattern of UDP-glucuronosyltransferases across various tissues significantly influence the body's ability to metabolize 4-hydroxybiphenyl and other xenobiotics at specific anatomical sites. Understanding this tissue-specific metabolic competence provides valuable insights into localized detoxification mechanisms and potential sites of toxicity.

Comprehensive transcriptome analyses of 22 UGTs across 54 human tissues have revealed distinct expression profiles with significant implications for glucuronidation capacity. While several tissues express minimal UGT levels (adipose tissues, adrenal gland, blood vessels, breast, cultured cells, esophagus muscularis, spleen, uterus, and whole blood), others demonstrate robust expression of multiple UGT isoforms capable of metabolizing 4-hydroxybiphenyl and similar compounds.

The tissues with highest expression levels of UGTs (with TPM > 20 for at least one UGT) include the liver, mucosa of gastrointestinal tissues, kidney, bladder, brain, and spinal cord. The liver stands as the primary site of glucuronidation, expressing the greatest variety of UGT members (13/22 with TPM > 5), followed by the small intestine (9/22), and the kidney (8/22).

Immunocytochemical localization studies have provided detailed insights into the cellular distribution of UDP-glucuronosyltransferases within specific tissues. In the liver, UGTs are present exclusively in hepatocytes and show uniform distribution across all zones of the hepatic lobule. In the jejunum, the enzymes are confined to epithelial cells, with a progressive increase in concentration observed from the crypt to the villar tip, suggesting a maturation-dependent expression pattern. The kidney exhibits particularly high UGT concentrations in the epithelial cells of the proximal convoluted tubule, correlating with the site's important role in eliminating conjugated metabolites.

Table 4: Tissue-Specific Distribution of Major UGTs Involved in 4-Hydroxybiphenyl Glucuronidation

| Tissue | Primary UGT Isoforms | Relative Expression | Cellular Localization |

|---|---|---|---|

| Liver | UGT1A1, UGT1A4, UGT2B4, UGT2B7, UGT2B10 | Very high (79.4% of liver UGT pool) | Exclusively in hepatocytes, uniform across lobule |

| Small intestine | UGT2B17 (>50% of total UGT pool), UGT1A1, UGT1A10 | High | Epithelial cells, increasing from crypt to villus tip |

| Colon | UGT2B17, decreased UGT1A1, UGT1A10, UGT2A3 | Moderate to high | Epithelial cells |

| Kidney cortex | UGT1A9 (~40%), UGT2B7 (~40%) | High | Concentrated in proximal convoluted tubule |

| Kidney medulla | UGT1A9 (decreased vs. cortex), UGT8, UGT1A6, UGT3A1 | Moderate | Variable by region |

Notably, significant interindividual variability exists in the relative expression of UGTs within the same tissue. For example, in the liver, the relative expression of the five major UGTs ranges considerably: UGT1A1 (4-48%), UGT1A4 (1-30%), UGT2B4 (6-55%), UGT2B7 (2-29%), and UGT2B10 (0.1-25%). Similarly substantial variability is observed in the small intestine, where the major isoform UGT2B17 ranges from 0% to 77% of the total UGT pool. This interindividual variability has significant implications for personalized medicine, as it may contribute to differences in drug metabolism and toxicity profiles among individuals.

Beyond expression levels, the composition of UGT splice isoforms also varies between tissues. For example, the UGT1A1-201 transcript (ENST00000305208) constitutes 95% of the total UGT1A1 transcript pool in the liver, but only 73% in the small intestine and a mere 3% in the kidney. These tissue-specific splicing patterns further modulate local glucuronidation capacity and substrate specificity.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-phenylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c19-13-14(20)16(17(22)23)25-18(15(13)21)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-16,18-21H,(H,22,23)/t13-,14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZQPUBFBMWPMZ-RNGZQALNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172650 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19132-91-3 | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucopyranosiduronic acid, 4-biphenylyl, beta-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- typically involves the glucuronidation of 4-biphenylol. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes are used to catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 4-biphenylol . The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

In the chemical method, the synthesis can be carried out using glucuronic acid derivatives such as glucuronic acid lactone. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions .

Industrial Production Methods

Industrial production of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- may involve large-scale enzymatic processes due to the specificity and efficiency of enzymatic reactions. The use of immobilized enzymes can enhance the stability and reusability of the enzymes, making the process more cost-effective .

化学反応の分析

Types of Reactions

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the biphenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in a wide range of substituted biphenyl derivatives .

科学的研究の応用

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of glucuronidation and other metabolic processes.

Biology: The compound is studied for its role in the metabolism of biphenyl compounds and its potential effects on biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.

Industry: The compound is used in the development of new materials and chemical processes

作用機序

The mechanism of action of Glucopyranosiduronic acid, 4-biphenylyl, beta-D- involves its interaction with specific enzymes and receptors in biological systems. The compound is metabolized by glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to various substrates. This process is essential for the detoxification and excretion of many xenobiotics and endogenous compounds .

類似化合物との比較

4-Nitrophenyl β-D-Glucopyranoside and Derivatives

- Structure: Features a 4-nitrophenyl group instead of biphenylyl, attached to β-D-glucopyranoside (lacks the C6 carboxylic acid of glucuronic acid) .

- Function : Widely used as a chromogenic substrate for β-glucosidase and β-glucuronidase assays due to the nitro group’s absorbance at 405 nm upon hydrolysis .

- Key Differences :

Phenyl β-D-Glucopyranoside

- Structure: Simple phenyl group attached to β-D-glucose (non-uronic) .

- Function : Model compound for studying glycosidase specificity; lacks metabolic relevance as a glucuronide.

- Key Differences :

4-Methylumbelliferyl-β-D-Glucuronide

- Structure : 4-Methylumbelliferone linked to β-D-glucuronic acid .

- Function : Fluorescent substrate for β-glucuronidase assays; releases 4-methylumbelliferone upon hydrolysis, detectable via fluorescence .

- Key Differences: Fluorescence-based detection offers higher sensitivity compared to chromogenic substrates like 4-nitrophenyl derivatives.

Acyl Glucuronides (e.g., Salicylic Acid Acyl-β-D-Glucuronide)

Complex Natural Product Derivatives (e.g., Triterpene Glucuronides)

- Structure: Glucuronic acid conjugated to triterpenes (e.g., oleanolic acid derivatives) .

- Function : Bioactive compounds with anti-inflammatory or antiviral properties .

- Key Differences :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Enzyme Substrate | Key Application |

|---|---|---|---|---|

| 4-Biphenylyl β-D-Glucuronide | ~C₁₈H₁₆O₈* | ~360.3 | β-Glucuronidase | Xenobiotic metabolism studies |

| 4-Nitrophenyl β-D-Glucopyranoside | C₁₂H₁₅NO₈ | 301.25 | β-Glucosidase | Enzyme kinetics assays |

| Phenyl β-D-Glucopyranoside | C₁₂H₁₆O₆ | 256.25 | β-Glucosidase | Structural studies |

| 4-Methylumbelliferyl Glucuronide | C₁₆H₁₆O₉ | 352.29 | β-Glucuronidase | Diagnostic fluorescence assays |

| Salicylic Acid Acyl Glucuronide | C₁₃H₁₄O₉ | 314.24 | N/A | Drug metabolism and toxicity studies |

| Oleanolic Acid Glucuronide | C₃₆H₅₆O₁₂ | 704.83 | N/A | Anti-inflammatory agents |

*Estimated based on structural analogy; sodium salt form is C₁₈H₁₅NaO₈ .

生物活性

Glucopyranosiduronic acid, 4-biphenylyl, beta-D- is a compound of considerable interest due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and research findings.

Chemical Structure and Synthesis

Chemical Properties:

- Molecular Formula: CHO

- Molar Mass: 346.33 g/mol

- CAS Number: 19132-91-3

The synthesis of Glucopyranosiduronic acid involves glucuronidation of 4-biphenylol, which can be achieved through enzymatic methods utilizing glucuronosyltransferase enzymes or via chemical methods using glucuronic acid derivatives under specific conditions .

Biological Mechanisms

Metabolism:

The compound undergoes metabolism primarily through the action of glucuronosyltransferase enzymes. This process is crucial for the detoxification and excretion of xenobiotics and endogenous compounds. The interaction with specific enzymes facilitates the transfer of glucuronic acid to various substrates, influencing its biological activity.

Antibacterial Activity:

Research has indicated that derivatives of glucopyranosiduronic acid exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Salmonella agona. This suggests potential applications in developing antibacterial agents.

Enzyme Inhibition:

Studies have explored the enzyme inhibition characteristics of structurally related compounds, highlighting their therapeutic potential in modulating biological pathways. Such findings are relevant for understanding the broader implications of this compound in medicinal chemistry.

Table 1: Biological Activities of Glucopyranosiduronic Acid Derivatives

Case Studies

-

Antibacterial Efficacy:

A study evaluated the antibacterial activity of glucopyranosiduronic acid derivatives against common pathogens. Results indicated significant inhibition zones, suggesting effective antibacterial properties that could be harnessed in clinical settings. -

Neurological Protection:

Research on glucuronidated flavonoids demonstrated that similar compounds can accumulate in the brain and ameliorate neurological symptoms. This indicates a potential role for glucopyranosiduronic acid in neuroprotection through metabolic pathways that enhance brain health .

Applications in Medicine and Industry

Therapeutic Potential:

Ongoing research is focused on exploring the therapeutic applications of Glucopyranosiduronic acid, particularly its role as a biomarker for certain diseases and its use in drug development. The compound's ability to modulate biological pathways opens avenues for innovative treatments.

Industrial Uses:

In industrial contexts, glucopyranosiduronic acid is utilized in developing new materials and chemical processes due to its unique chemical properties. The specificity of enzymatic reactions makes it a candidate for large-scale production processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-biphenylyl beta-D-glucopyranosiduronic acid, and how can structural purity be validated?

- Methodology : The synthesis of structurally related glucopyranosiduronic acids often employs regioselective glycosylation and protecting group strategies. For example, hyaluronic acid oligosaccharides were synthesized using benzyl and acetyl groups to protect reactive hydroxyl and carboxyl moieties during glycosidic bond formation . Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming stereochemistry and purity. For 4-biphenylyl derivatives, coupling 4-biphenylyl aglycone to activated glucuronic acid donors (e.g., trichloroacetimidates) under acidic catalysis is a viable approach. Purification via reversed-phase HPLC ensures removal of unreacted intermediates .

Q. How is this compound applied as a substrate in enzyme activity assays for glucuronidases or glycosidases?

- Methodology : Chromogenic assays using nitrophenyl derivatives (e.g., 4-nitrophenyl-β-D-glucuronide) are standard for quantifying β-glucosidase activity. The 4-biphenylyl variant can be adapted similarly: enzymatic hydrolysis releases the aglycone, detectable via UV-Vis spectroscopy (e.g., at 400 nm for nitrophenol derivatives). Assay optimization requires pH-controlled buffers (e.g., phosphate buffer, pH 6.8) and kinetic measurements to determine and . Parallel controls with inhibitors (e.g., D-saccharic acid 1,4-lactone) confirm enzyme specificity .

Q. What are the key stability considerations for storing and handling 4-biphenylyl beta-D-glucopyranosiduronic acid?

- Methodology : Stability is influenced by temperature, pH, and moisture. Lyophilized forms should be stored at -20°C in airtight containers with desiccants. In solution, neutral pH (6–7) and avoidance of repeated freeze-thaw cycles prevent hydrolysis of the glycosidic bond. Degradation can be monitored via thin-layer chromatography (TLC) or LC-MS to detect free glucuronic acid or biphenylyl alcohol byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

- Methodology : Conflicting results (e.g., unexpected metabolite ratios) may arise from enzyme promiscuity or competing detoxification pathways. Use isotopically labeled 4-biphenylyl glucuronide (e.g., -labeled glucuronic acid) in tracer studies with LC-MS/MS to track metabolic flux. Comparative analyses with knockout cell lines (e.g., UGT-deficient models) clarify enzyme contributions. Statistical tools like principal component analysis (PCA) help identify outliers in high-throughput datasets .

Q. What advanced spectroscopic techniques differentiate isomeric forms or glycosidic linkages in this compound?

- Methodology :

- NMR : - COSY and - HSQC identify anomeric proton coupling ( for β-linkages) and confirm biphenylyl substitution patterns .

- Infrared (IR) Spectroscopy : Carboxylate stretching bands (~1600 cm) distinguish glucuronic acid from non-acidic analogs .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples .

Q. What strategies mitigate challenges in regioselective modification of the glucuronic acid moiety?

- Methodology : Protecting group strategies are critical. For example, temporary silyl ethers (e.g., TBDMS) can shield primary hydroxyl groups during biphenylyl coupling. Chemoselective oxidation (e.g., TEMPO/NaClO) converts primary alcohols to carboxylates without affecting secondary hydroxyls. Post-modification, deprotection with fluoride ions (e.g., TBAF) restores native hydroxyl groups. Reaction progress is monitored via TLC or MALDI-TOF .

Q. How can impurities or degradation products be systematically characterized during synthesis?

- Methodology :

- LC-MS/MS : Identifies low-abundance impurities (e.g., lactone byproducts from glucuronic acid cyclization) using fragmentation patterns.

- Stability-Indicating Assays : Forced degradation studies (e.g., heat, light, acidic/basic hydrolysis) reveal major degradation pathways. Accelerated stability testing at 40°C/75% RH over 4 weeks predicts shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。